molecular formula C23H24N2O6S B12319097 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid

Cat. No.: B12319097
M. Wt: 456.5 g/mol
InChI Key: VSGLBFCDKZINCU-UHFFFAOYSA-N
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Description

Fmoc-s-allyloxy-amidomethyl-d-cysteine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-s-allyloxy-amidomethyl-d-cysteine typically involves the protection of the amino group of d-cysteine with the Fmoc groupThe reaction conditions often involve the use of organic solvents and reagents such as dichloromethane (DCM), diisopropylethylamine (DIPEA), and N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .

Industrial Production Methods: While specific industrial production methods for Fmoc-s-allyloxy-amidomethyl-d-cysteine are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-s-allyloxy-amidomethyl-d-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-s-allyloxy-amidomethyl-d-cysteine is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for selective deprotection and coupling reactions, facilitating the construction of intricate peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based inhibitors and probes .

Medicine: Fmoc-s-allyloxy-amidomethyl-d-cysteine is utilized in the design of therapeutic peptides and peptidomimetics.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of biosensors and diagnostic tools .

Mechanism of Action

The mechanism of action of Fmoc-s-allyloxy-amidomethyl-d-cysteine primarily involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted side reactionsThese modifications can influence the biological activity and stability of the resulting peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-s-allyloxy-amidomethyl-d-cysteine stands out due to its dual protecting groups, which offer greater flexibility in peptide synthesis. The presence of the allyloxy-amidomethyl group allows for unique chemical modifications that are not possible with simpler cysteine derivatives .

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid

InChI

InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)

InChI Key

VSGLBFCDKZINCU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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